

# In-depth Technical Guide: 2,6-Difluoro-4-methoxybenzonitrile

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

Cat. No.: B050328

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## Introduction

**2,6-Difluoro-4-methoxybenzonitrile** is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a nitrile group and an electron-donating methoxy group, imparts specific chemical reactivity and physical properties that make it a valuable synthetic building block. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of bioactive molecules.

## Chemical Identity and Properties

### Synonyms and Identifiers

The compound is known by several names, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	2,6-difluoro-4-methoxybenzonitrile
CAS Number	123843-66-3
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO
PubChem CID	2778772
Other Synonyms	4-Methoxy-2,6-difluorobenzonitrile; Benzonitrile, 2,6-difluoro-4-methoxy-; 4-Cyano-3,5-difluoroanisole

## Physicochemical Properties

The physical and chemical properties of **2,6-Difluoro-4-methoxybenzonitrile** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Weight	169.13 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	[Commercial Suppliers]
Melting Point	54-58 °C	[Commercial Suppliers]
Boiling Point	211.7 °C at 760 mmHg	--INVALID-LINK--
Density	1.27 g/cm <sup>3</sup>	--INVALID-LINK--
Solubility	Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.	Inferred from synthesis protocols

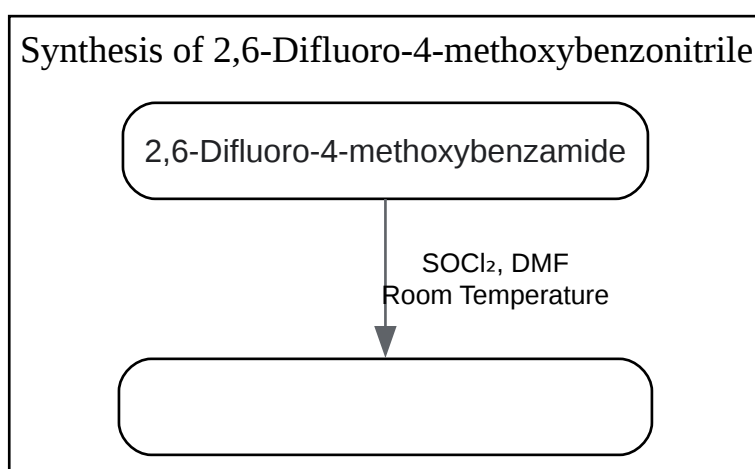
## Synthesis and Experimental Protocols

### Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

A common laboratory-scale synthesis of **2,6-Difluoro-4-methoxybenzonitrile** involves the dehydration of the corresponding amide, 2,6-Difluoro-4-methoxybenzamide.

## Experimental Protocol:

- **Reaction Setup:** A solution of 2,6-Difluoro-4-methoxybenzamide (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A solution of thionyl chloride ( $\text{SOCl}_2$ ) (approximately 10 equivalents) in dry DMF is added dropwise to the stirred solution of the amide at room temperature.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is carefully poured onto ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,6-Difluoro-4-methoxybenzonitrile**.



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Caption: Synthesis of **2,6-Difluoro-4-methoxybenzonitrile**.

## Applications in Synthesis

**2,6-Difluoro-4-methoxybenzonitrile** is a versatile intermediate, primarily utilized in the synthesis of more complex molecules with applications in various fields.

## Agrochemicals

This compound serves as a key building block for certain agrochemicals. The 2,6-difluorobenzonitrile moiety is a known pharmacophore in some herbicides and fungicides. For instance, it is a difluoro analog of the herbicide Dichlobenil. The synthetic utility often involves the transformation of the nitrile group or nucleophilic substitution on the aromatic ring.

## Materials Science

The demethylation of **2,6-Difluoro-4-methoxybenzonitrile** yields 2,6-Difluoro-4-hydroxybenzonitrile. This derivative is a precursor for the synthesis of liquid crystals, highlighting the role of this chemical scaffold in materials science.<sup>[1]</sup>

## Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability. **2,6-Difluoro-4-methoxybenzonitrile** is a valuable starting material for incorporating the 2,6-difluoro-4-methoxyphenyl or related moieties into potential drug candidates.

One of the key applications is in the synthesis of kinase inhibitors. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented, its structural motifs are present in various kinase inhibitors. For example, the related compound, 2,6-difluoro-4-hydroxybenzonitrile, has been used in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors.<sup>[2]</sup> Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Synthetic Application in Kinase Inhibitor Synthesis:

A plausible synthetic route would involve the conversion of the nitrile group to an amine or another functional group that can be further elaborated to construct the core of a kinase inhibitor. The 2,6-difluoro substitution pattern can provide conformational restriction and specific interactions with the target kinase.

## General Workflow in Drug Discovery

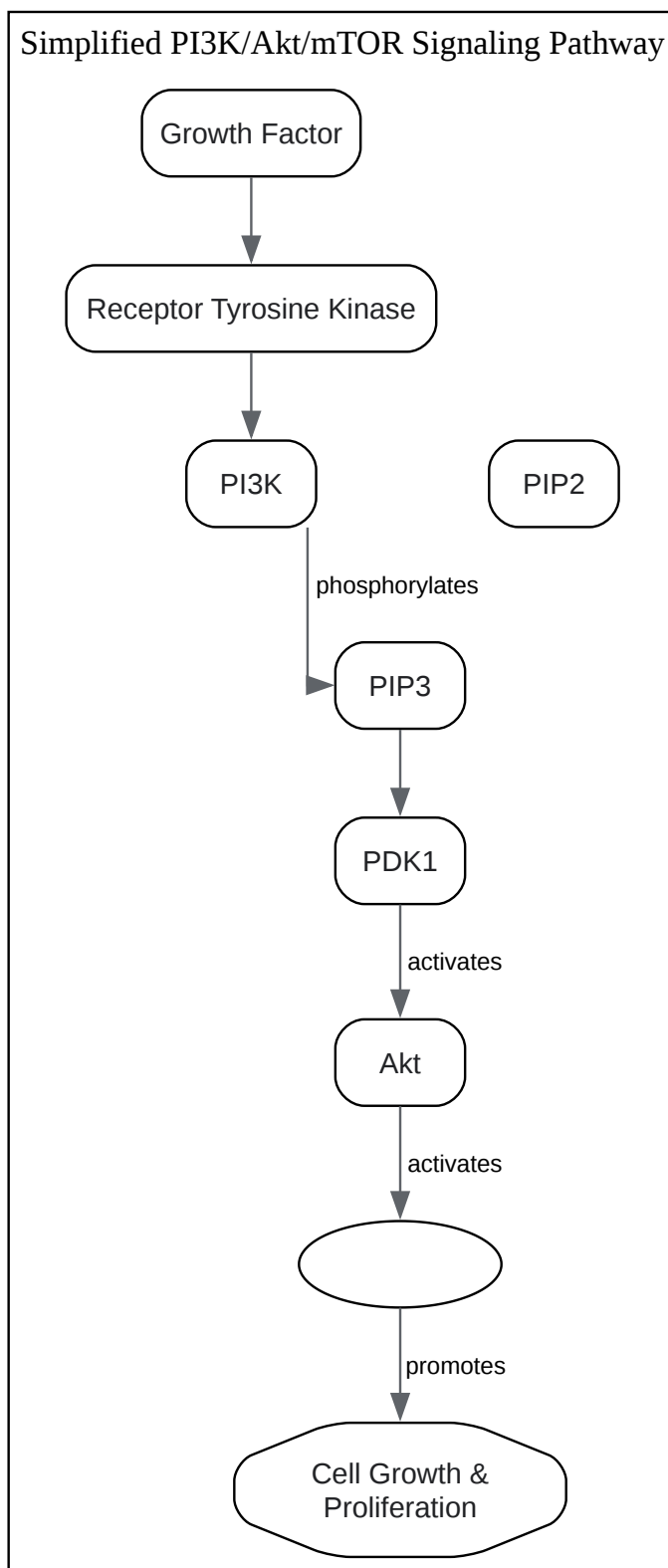
2,6-Difluoro-4-methoxybenzonitrile

Functional Group  
Transformation  
(e.g., nitrile reduction)

Coupling with  
Heterocyclic Core

Further  
Functionalization





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## References

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